molecular formula C17H17FO B1327708 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone CAS No. 898753-45-2

3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone

Cat. No.: B1327708
CAS No.: 898753-45-2
M. Wt: 256.31 g/mol
InChI Key: XDOZEICPPBXTIM-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)-4’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a propiophenone backbone substituted with a 2,5-dimethylphenyl group and a fluorine atom at the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)-4’-fluoropropiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Another method involves the Claisen-Schmidt condensation of 2,5-dimethylbenzaldehyde with 4-fluoroacetophenone in the presence of a base such as sodium hydroxide. This reaction is usually performed in ethanol or methanol as the solvent and requires refluxing to complete the condensation.

Industrial Production Methods

On an industrial scale, the production of 3-(2,5-Dimethylphenyl)-4’-fluoropropiophenone may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)-4’-fluoropropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: 3-(2,5-Dimethylphenyl)-4’-fluorobenzoic acid.

    Reduction: 3-(2,5-Dimethylphenyl)-4’-fluoropropanol.

    Substitution: 3-(2,5-Dimethylphenyl)-4’-methoxypropiophenone.

Scientific Research Applications

3-(2,5-Dimethylphenyl)-4’-fluoropropiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)-4’-fluoropropiophenone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity towards these targets, potentially leading to improved therapeutic effects. The compound may also undergo metabolic transformations in the body, leading to active metabolites that contribute to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dimethylphenyl)-1-(2-hydroxyphenyl)-propenone
  • 3-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one
  • 3-(2,5-Dimethylphenyl)-4’-methoxypropiophenone

Uniqueness

3-(2,5-Dimethylphenyl)-4’-fluoropropiophenone is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug design and development.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)-1-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-12-3-4-13(2)15(11-12)7-10-17(19)14-5-8-16(18)9-6-14/h3-6,8-9,11H,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOZEICPPBXTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644736
Record name 3-(2,5-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898753-45-2
Record name 3-(2,5-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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